1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene
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Overview
Description
1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group and a phenylcyclopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene typically involves multiple steps, starting with the preparation of the benzyloxy and phenylcyclopropyl intermediates. One common method involves the reaction of benzyl alcohol with a suitable phenylcyclopropyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylcyclopropyl group can be reduced to a phenylpropyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde derivatives.
- Reduction of the phenylcyclopropyl group yields phenylpropyl derivatives.
- Substitution reactions yield various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the phenylcyclopropyl group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Benzyloxy)-4-(2-phenylpropyl)benzene: Similar structure but with a phenylpropyl group instead of a phenylcyclopropyl group.
1-(Benzyloxy)-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of a phenylcyclopropyl group.
Uniqueness: 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene is unique due to the presence of the cyclopropyl ring, which imparts rigidity and distinct steric properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61078-39-5 |
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Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2-phenylcyclopropyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C22H20O/c1-3-7-17(8-4-1)16-23-20-13-11-19(12-14-20)22-15-21(22)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
InChI Key |
JVQVMRHWBFQLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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